![molecular formula C19H22O3S B14511001 Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate CAS No. 63737-15-5](/img/structure/B14511001.png)
Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate is a complex organic compound characterized by a cyclopentyl ring substituted with a phenylsulfanyl group and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylthiol and an appropriate leaving group on the cyclopentyl ring.
Oxidation to Form the Oxo Group: The oxo group can be introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.
Esterification to Form the Methyl Ester: The final step involves esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the alkyne to an alkene or alkane.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, and aldehydes.
Reduction: Products may include alcohols, alkenes, and alkanes.
Substitution: Products depend on the nucleophile used and can include various substituted derivatives.
Applications De Recherche Scientifique
Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with proteins or enzymes, altering their activity. The oxo group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The alkyne moiety may also play a role in its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-enoate: This compound is similar but has an alkene instead of an alkyne.
Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]heptanoate: This compound has an alkane instead of an alkyne.
Uniqueness
Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate is unique due to the presence of the alkyne moiety, which imparts distinct reactivity and potential applications. The combination of the phenylsulfanyl group and the oxo group also contributes to its unique chemical and biological properties.
Propriétés
Numéro CAS |
63737-15-5 |
|---|---|
Formule moléculaire |
C19H22O3S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
methyl 7-(2-oxo-1-phenylsulfanylcyclopentyl)hept-5-ynoate |
InChI |
InChI=1S/C19H22O3S/c1-22-18(21)13-7-2-3-8-14-19(15-9-12-17(19)20)23-16-10-5-4-6-11-16/h4-6,10-11H,2,7,9,12-15H2,1H3 |
Clé InChI |
ZHBICWWPHHRCIF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC#CCC1(CCCC1=O)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



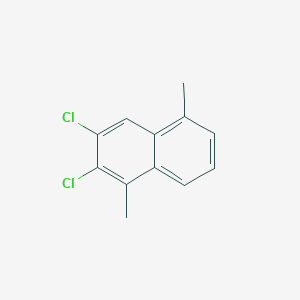
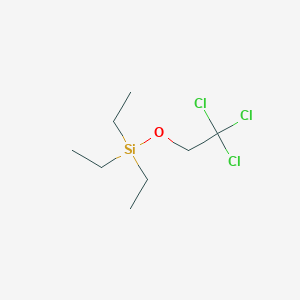
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
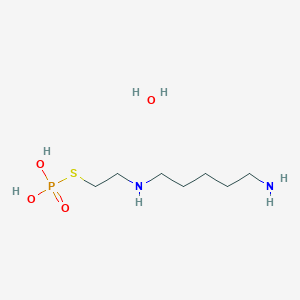
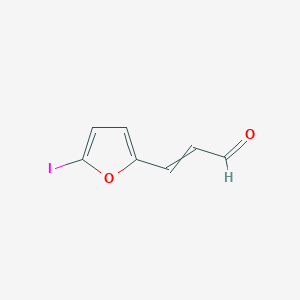
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
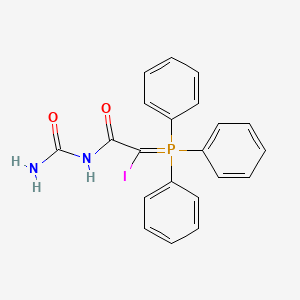
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
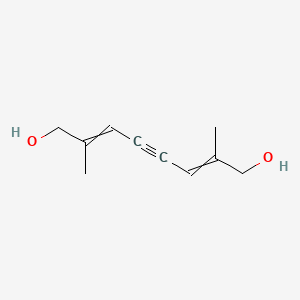
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
